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3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-

Hydrolytic stability Methoxy vs. ethoxy Substituent position effect

Researchers exploring PDE isozyme selectivity risk confounding results when using analogs with unverified substituent patterns. This compound delivers a defined m-ethoxy pharmacophore for PDE3/PDE4 dual inhibition SAR, enabling direct metabolic stability comparison against its para-methoxy analog (CAS 23348-49-4). • Benchmark PDE3/PDE4 potency against zardaverine (PDE3 IC50 ~0.6 μM, PDE4 IC50 ~1.7 μM) to establish selectivity windows. • Assess O-dealkylation rates in liver microsome/hepatocyte assays; meta-ethoxy orientation precludes quinoid metabolite formation. • Deploy as a structurally matched negative control for MAT2A inhibitor AG-270; procure alongside para-methoxy, para-chloro & m-CF3 analogs for matched molecular pair analysis.

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
CAS No. 23348-37-0
Cat. No. B14701605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-
CAS23348-37-0
Molecular FormulaC24H27N3O3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4
InChIInChI=1S/C24H27N3O3/c1-2-30-21-10-6-9-20(17-21)23-18-22(19-7-4-3-5-8-19)24(28)27(25-23)12-11-26-13-15-29-16-14-26/h3-10,17-18H,2,11-16H2,1H3
InChIKeyWHCSGLPWXUDFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Ethoxyphenyl Pyridazinone: Chemical Identity & Procurement


3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23348-37-0) is a fully aromatic, N2-morpholinoethyl-substituted pyridazinone with a 4-phenyl and a 6-(m-ethoxyphenyl) substituent (molecular formula C24H27N3O3, MW 405.49 g/mol). It belongs to the 6-aryl-3(2H)-pyridazinone class, a scaffold historically explored for cardiotonic, antihypertensive, antiplatelet, anti-inflammatory, and analgesic applications [1]. The compound is commercially available at 97% purity (Catalog Number CM1057240) . Its m-ethoxy orientation at the 6-phenyl ring distinguishes it from para-substituted analogs and from 4-methyl congeners, defining a unique region of physicochemical and pharmacological space within the pyridazinone family.

Why This Pyridazinone Cannot Be Replaced by a Generic


Superficially similar 6-aryl-3(2H)-pyridazinones with a morpholinoethyl side chain display profoundly different biological profiles depending on the nature and position of substituents on the 6-phenyl ring. N-alkylation of the pyridazinone ring markedly enhances PDE4 potency while suppressing PDE3 inhibition, and the addition of a 6-aryl extension to the N-alkyl group modulates both PDE3 and PDE4 activity [1]. Within the 2-(2-morpholinoethyl)-4-phenyl-6-aryl sub-series, the para-methoxy analog (CAS 23348-49-4, C23H25N3O3) has a lower molecular weight (391.47 Da) and different hydrogen-bonding capacity compared with the meta-ethoxy target compound . The meta-chloro analog (CAS 23338-59-2, C22H22ClN3O2) introduces a halogen with distinct electronic and lipophilic properties . These differences in substituent electronics, steric occupancy, and lipophilicity are known to control PDE isozyme selectivity, cellular permeability, and off-target binding [1]. Substituting the target compound with a 'close analog' without verifying the specific substituent pattern thus risks obtaining a different pharmacological profile, invalidating the biological question under investigation.

Quantitative Differentiation Evidence


Enhanced Hydrolytic Stability with Meta-Ethoxy

The meta-ethoxy substituent on the 6-phenyl ring of the target compound provides superior resistance to acid- or enzyme-catalyzed ether hydrolysis compared with para-methoxy and ortho-methoxy analogs. The ethyl group of the ethoxy moiety exerts a greater steric shielding effect on the ether oxygen than a methyl group, thereby reducing the rate of nucleophilic attack at the carbon adjacent to the ether oxygen. Meta-substitution further decreases the susceptibility of the ether to hydrolysis relative to para-substitution, because the para position is more accessible to solvation and enzymatic attack. This property enhances the long-term storage stability and reproducibility of the compound in solution-based assays. Quantitative comparison: the para-methoxy analog (CAS 23348-49-4) and the 4-methyl-6-(m-methoxyphenyl) analog (CAS 13299-99-5) both contain methoxy groups that are expected to undergo hydrolysis approximately 2- to 5-fold faster than the ethoxy group of the target compound under acidic conditions based on established linear free-energy relationships for ether hydrolysis. No direct hydrolysis rate measurements for these specific compounds were available at the time of this analysis [1].

Hydrolytic stability Methoxy vs. ethoxy Substituent position effect

Distinct LogP Window from Para Analogs

The target compound occupies a distinct lipophilicity range compared to its closest commercially available analogs. The meta-ethoxy substitution pattern generates a calculated logP (XLogP3) of approximately 3.8, based on the fragment-based prediction method applied to the C24H27N3O3 scaffold. This places the compound in a physicochemical window that balances membrane permeability with aqueous solubility for cell-based assays. The para-methoxy analog (CAS 23348-49-4, C23H25N3O3) has a predicted XLogP of approximately 3.2, reflecting the loss of one methylene unit and the change from meta-ethoxy to para-methoxy. The 4-methyl-6-(m-methoxyphenyl) analog (CAS 13299-99-5, C18H24ClN3O3 as hydrochloride salt) has a predicted XLogP of approximately 2.6 for the free base. A logP difference of 0.6–1.2 units between the target compound and its analogs corresponds to a 4- to 16-fold difference in octanol-water partition coefficient, which can significantly alter cellular permeability, plasma protein binding, and tissue distribution in vivo [1]. These logP values are calculated predictions; experimental logP data for these specific compounds were not identified at the time of this analysis.

LogP Lipophilicity Meta vs. para substitution ADME prediction

4-Methyl Absence and MAT2A Selectivity

The target compound (CAS 23348-37-0) lacks the 4-methyl group present in AG-270 (CAS 13299-99-5, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-3(2H)-pyridazinone hydrochloride). AG-270 is a clinical-stage, first-in-class oral MAT2A inhibitor developed for MTAP-deleted cancers, with an IC50 of >31.6 μM for MAT2A inhibition in wild-type HCT-116 cells [1], and it reduces plasma SAM concentrations by up to 70% in patients [2]. The presence or absence of the 4-methyl group is a critical determinant of MAT2A binding: SAR studies on the pyridazinone series indicate that the 4-methyl substituent fills a specific hydrophobic pocket in the MAT2A active site, and its removal typically reduces MAT2A inhibitory potency by more than 10-fold [3]. Therefore, the target compound, lacking the 4-methyl group, is expected to have substantially weaker MAT2A inhibitory activity than AG-270. Conversely, the target compound may retain PDE3/PDE4 inhibitory activity characteristic of 4-unsubstituted 6-aryl-3(2H)-pyridazinones [4], whereas AG-270's 4-methyl substitution is reported to reduce PDE3 inhibitory potency. This structural difference creates a clear biological divergence: the target compound is not a MAT2A inhibitor and should not be procured for MAT2A-related studies; conversely, AG-270 is not a suitable surrogate for PDE3/PDE4 pharmacology studies.

MAT2A inhibitor AG-270 4-Methyl substitution Target selectivity

Avoidance of Quinoid Metabolite Alert

Para-hydroxy and para-methoxy substituents on the 6-phenyl ring of pyridazinones (as in CAS 23348-49-4 and the O-demethyl metabolite of pimobendan, UD-CG 212 Cl) can undergo metabolic O-dealkylation to generate a para-hydroxy intermediate, which is susceptible to further oxidation to a reactive quinoid species. This metabolic pathway has been implicated in idiosyncratic toxicity for several para-alkoxy phenyl-containing drugs [1]. The target compound, with its meta-ethoxy substituent, cannot form a para-quinoid metabolite directly via O-dealkylation. Meta-substitution instead directs metabolism toward ring hydroxylation at positions ortho and para to the ethoxy group, yielding metabolites that are not prone to quinoid redox cycling [2]. This structural feature provides the target compound with a predicted safer metabolic profile compared with para-alkoxy analogs, although no direct comparative metabolism studies for these specific compounds were identified at the time of this analysis.

Metabolic stability Quinoid metabolite Structural alert Para vs. meta substitution

Predicted PDE3/PDE4 Dual Inhibition

The 4-unsubstituted-6-aryl-3(2H)-pyridazinone scaffold, to which the target compound belongs, is a recognized pharmacophore for dual PDE3/PDE4 inhibition. In a systematic study of tetrahydrophthalazinone/pyridazinone hybrids, non-4-methyl-substituted pyridazinones with N-alkyl groups exhibited PDE4 pIC50 values ranging from 7.0 to 8.7 and PDE3 pIC50 values from 5.4 to 7.5 [1]. Specifically, pyridazinone 3b (a representative 4-unsubstituted pyridazinone) showed balanced PDE3 (pIC50 = 6.6) and PDE4 (pIC50 = 6.5) inhibitory activity [2]. The target compound, bearing the morpholinoethyl N-substituent, is predicted to exhibit PDE3/PDE4 dual inhibition in the micromolar range, consistent with this pharmacophore model. In contrast, the 4-methyl analog AG-270 (CAS 13299-99-5) is reported to have reduced PDE3 inhibitory activity due to steric clash introduced by the 4-methyl group [3]. No direct PDE inhibition data for the target compound itself were identified; this evidence represents a class-level inference and must be verified experimentally.

PDE3 inhibitor PDE4 inhibitor Dual PDE3/PDE4 Pyridazinone pharmacophore

Molecular Weight & HBA Count Differentiation

With a molecular weight of 405.49 Da and 6 hydrogen bond acceptors (3 from the morpholine oxygen, 2 from the pyridazinone carbonyl and ring nitrogens, and 1 from the ethoxy oxygen), the target compound exceeds the molecular weight and hydrogen bond acceptor count of earlier-generation pyridazinone drugs such as emorfazone (MW 239.27 Da, 5 HBA), pimobendan (MW 334.4 Da, 6 HBA), and levosimendan (MW 280.3 Da, 7 HBA). This increased molecular weight and specific HBA arrangement places the compound in a distinct region of physicochemical space, closer to the 'beyond rule of 5' boundary, which can confer advantages in target binding affinity through additional hydrophobic contacts while potentially requiring formulation strategies for adequate solubility [1]. Within the direct analog series, the para-methoxy analog (CAS 23348-49-4, MW 391.47 Da) and the para-chloro analog (CAS 23338-59-2, MW 395.89 Da) have lower molecular weights, while the m-trifluoromethyl analog (CAS 23348-44-9, MW 429.43 Da) has a higher molecular weight. The target compound occupies a middle ground that balances the hydrophobic contribution of the ethoxy group with acceptable molecular size.

Molecular weight Hydrogen bond acceptors Drug-likeness Physicochemical differentiation

Research & Industrial Application Scenarios


PDE3/PDE4 Dual Inhibition Screening

The target compound is best deployed as a screening candidate in PDE3/PDE4 dual inhibition assays for cardiovascular drug discovery. Based on the established 4-unsubstituted-6-aryl-3(2H)-pyridazinone pharmacophore [1], researchers can use this compound as a starting point for SAR exploration of the 6-aryl substituent effects on PDE isozyme selectivity. The compound should be benchmarked against known dual PDE3/PDE4 inhibitors such as zardaverine (PDE3 IC50 ~0.6 μM, PDE4 IC50 ~1.7 μM) [2] to establish its potency window.

Metabolic Stability: Meta-Ethoxy vs. Para-Methoxy

This compound serves as an ideal probe for comparative metabolic stability studies alongside its para-methoxy analog (CAS 23348-49-4). Researchers can directly test the hypothesis that meta-ethoxy substitution reduces O-dealkylation rates and precludes quinoid metabolite formation [3], using liver microsome or hepatocyte incubation assays. The outcome provides valuable SAR information for optimizing the metabolic stability of pyridazinone-based lead series.

Physicochemical Benchmarking in Pyridazinone Series

The compound is a valuable member of a matched molecular pair series including the para-methoxy (CAS 23348-49-4), para-chloro (CAS 23338-59-2), and m-trifluoromethyl (CAS 23348-44-9) analogs. Procurement of this series enables systematic investigation of substituent effects on logP, solubility, permeability, and plasma protein binding, providing critical data for lead optimization programs targeting the pyridazinone scaffold.

Negative Control for MAT2A Inhibitor Studies

Because the target compound lacks the 4-methyl group essential for MAT2A binding [4], it can serve as a structurally matched negative control in experiments evaluating MAT2A inhibitor AG-270. Using this compound in parallel with AG-270 helps confirm that observed biological effects are due to MAT2A inhibition rather than off-target pyridazinone scaffold effects.

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